(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide
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Overview
Description
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydrazono group and a carbohydrazide group attached to a tetrahydrocarbazole backbone. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
The synthesis of (1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide typically involves multiple steps. One common method starts with the reaction of substituted phenylhydrazines with cyclohexanone to form tetrahydrocarbazoles . The resulting tetrahydrocarbazoles can then be further functionalized through various chemical reactions to introduce the hydrazono and carbohydrazide groups . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of tetrahydrocarbazolones or benzazonine-diones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate for synthesizing other complex molecules . In biology and medicine, it has shown potential as an antibacterial, antifungal, and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable molecule for drug development and other biomedical research . Additionally, it has applications in the industrial sector, particularly in the synthesis of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of (1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydrazono and carbohydrazide groups play a crucial role in its biological activity, allowing it to form stable complexes with enzymes and other proteins . These interactions can inhibit the activity of certain enzymes, leading to antibacterial, antifungal, and anticancer effects . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .
Comparison with Similar Compounds
(1E)-1-hydrazinylidene-2,3,4,9-tetrahydro-1H-carbazole-6-carbohydrazide can be compared with other similar compounds, such as 2,3,4,9-tetrahydro-1H-carbazole and its derivatives . These compounds share a similar tetrahydrocarbazole backbone but differ in the functional groups attached to the core structure . The presence of the hydrazono and carbohydrazide groups in this compound makes it unique, providing it with distinct chemical and biological properties . Other similar compounds include 1,2,3,4-tetrahydrocarbazole and its derivatives, which have been used in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C13H15N5O |
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Molecular Weight |
257.29g/mol |
IUPAC Name |
(8E)-8-hydrazinylidene-5,6,7,9-tetrahydrocarbazole-3-carbohydrazide |
InChI |
InChI=1S/C13H15N5O/c14-17-11-3-1-2-8-9-6-7(13(19)18-15)4-5-10(9)16-12(8)11/h4-6,16H,1-3,14-15H2,(H,18,19)/b17-11+ |
InChI Key |
ALIPTOOSGFRSLA-GZTJUZNOSA-N |
SMILES |
C1CC2=C(C(=NN)C1)NC3=C2C=C(C=C3)C(=O)NN |
Origin of Product |
United States |
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